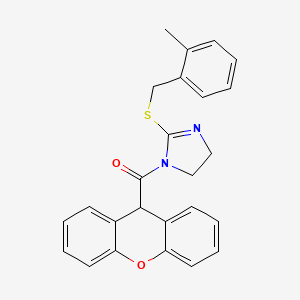

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone

Description

Properties

IUPAC Name |

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2S/c1-17-8-2-3-9-18(17)16-30-25-26-14-15-27(25)24(28)23-19-10-4-6-12-21(19)29-22-13-7-5-11-20(22)23/h2-13,23H,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQANICHPGFZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone involves multiple steps, starting with the preparation of the xanthone core. One common method involves the deprotonation of aromatic compounds using lithiocuprates, followed by intramolecular direct arylation . The imidazole ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of eco-friendly reagents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone typically involves multiple steps:

- Formation of Thioether Linkage : Reaction between 2-methylbenzyl chloride and sodium thiolate.

- Cyclization to Form Imidazole : Involves a diamine and carbonyl compound.

- Final Coupling : Combining the thioether and imidazole intermediates.

This compound can undergo various reactions, including oxidation to sulfoxides or sulfones, reduction to alcohols, and electrophilic substitution on aromatic rings.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities:

- Antimicrobial Properties : Similar thioether-containing imidazoles exhibit antibacterial and antifungal activity by disrupting microbial cell membranes or inhibiting metabolic pathways. Case Study: A study demonstrated that derivatives of imidazole can inhibit tumor growth by interfering with cellular signaling pathways .

Anticancer Activity

Research indicates that the imidazole moiety is frequently associated with anticancer effects. Compounds with similar structures have been shown to modulate cellular processes such as proliferation or apoptosis.

Mechanism: The interaction of the thioether and imidazole groups with specific enzymes or receptors may lead to altered cellular activities, enhancing the compound's anticancer efficacy .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique functional groups allow for the development of new materials and catalysts.

Applications: Used in the synthesis of novel pharmaceutical agents and as intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. The xanthone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The imidazole ring can also bind to metal ions, affecting their biological functions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazole Core

The target compound shares structural similarities with several imidazole derivatives documented in the evidence. Key comparisons include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methylbenzylthio group in the target compound (electron-donating methyl) contrasts with the 2-chlorobenzylthio group in QFM (electron-withdrawing chloro). This difference likely impacts electronic properties, solubility, and target interactions .

- Aromatic Systems : The xanthene moiety in the target compound is bulkier and more planar than the carbazole group in ’s oxadiazole derivative. This could enhance π-stacking interactions but reduce solubility .

Physicochemical Properties

- Molecular Weight : The xanthene group increases molecular weight (~300–350 g/mol) compared to simpler analogs like QFM (228.7 g/mol) .

Biological Activity

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that integrates a thioether functional group, an imidazole ring, and a ketone moiety. This unique structure positions it as a candidate for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its therapeutic potential and mechanisms of action based on available literature.

Structural Overview

The structural components of the compound can be broken down as follows:

- Thioether Linkage : Enhances solubility and may influence biological interactions.

- Imidazole Ring : Known for its broad range of biological activities, including antimicrobial and anticancer properties.

- Xanthene Moiety : Associated with various pharmacological effects, including antioxidant activity.

Biological Activities

Research indicates that compounds similar to This compound exhibit several biological activities:

Antimicrobial Activity

Imidazole derivatives are well-documented for their antibacterial and antifungal properties . For instance, studies have shown that imidazole-containing compounds demonstrate significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin | 28 |

This table illustrates the antimicrobial efficacy of various imidazole derivatives, suggesting that similar compounds may exhibit comparable activity .

Anticancer Activity

Imidazole derivatives are also noted for their anticancer potential . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, certain derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing cell cycle arrest and apoptosis through pathways involving caspases and reactive oxygen species (ROS) generation .

Anti-inflammatory Effects

Compounds containing imidazole rings have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

The biological activity of This compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thioether and imidazole moieties may interact with enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to various receptors, influencing cellular responses.

- Oxidative Stress Modulation : The xanthene component could contribute to antioxidant activity, reducing oxidative stress in cells.

Case Studies

Several studies have investigated the biological activities of imidazole derivatives similar to the compound :

- Antimicrobial Study : Jain et al. synthesized various 4,5-diphenylimidazoles and evaluated their antimicrobial activity against common pathogens using standard diffusion methods. Results indicated substantial inhibition zones compared to reference antibiotics .

- Anticancer Research : A study focused on the anticancer effects of imidazole derivatives demonstrated that certain compounds could significantly reduce tumor size in animal models through apoptosis induction .

- Anti-inflammatory Evaluation : Research has shown that some imidazole derivatives can reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory conditions .

Q & A

Q. What strategies resolve contradictions in biological activity across studies?

- Methodological Answer : Perform meta-analysis of published data using PRISMA guidelines. Control for variables like cell line provenance, assay protocols, and compound purity. Validate findings through independent replication in ≥3 labs. Use multivariate regression to identify confounding factors (e.g., serum concentration in cell culture) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.